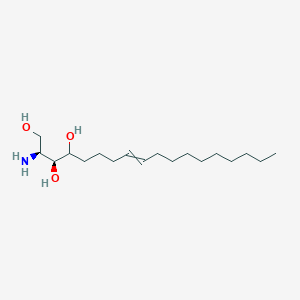
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol is a chiral amino alcohol with a long aliphatic chain. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and biochemistry. Its unique structure, featuring both amino and hydroxyl functional groups, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reduction of a precursor compound, followed by selective functional group transformations to introduce the amino and hydroxyl groups in the desired stereochemistry. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The process typically includes fermentation, extraction, and purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Scientific Research Applications
(2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of chiral molecules on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Aminooctadec-8-ene-1,3,4-triol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-Aminooctadec-8-ene-1,3,4-triol: This stereoisomer has a different spatial arrangement of the amino and hydroxyl groups, leading to different chemical and biological properties.
(2R,3S)-2-Aminooctadec-8-ene-1,3,4-triol: Another stereoisomer with distinct properties compared to the (2S,3S) form.
(2R,3R)-2-Aminooctadec-8-ene-1,3,4-triol: The fourth stereoisomer, also with unique characteristics.
Uniqueness
The (2S,3S) stereoisomer of 2-Aminooctadec-8-ene-1,3,4-triol is unique due to its specific spatial arrangement, which can result in different reactivity and interactions with biological targets compared to its stereoisomers. This uniqueness makes it valuable for specific applications where the precise stereochemistry is crucial.
Properties
CAS No. |
253587-17-6 |
|---|---|
Molecular Formula |
C18H37NO3 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(2S,3S)-2-aminooctadec-8-ene-1,3,4-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h10-11,16-18,20-22H,2-9,12-15,19H2,1H3/t16-,17?,18-/m0/s1 |
InChI Key |
CQKNELOTFUSOTP-RGBJRUIASA-N |
Isomeric SMILES |
CCCCCCCCCC=CCCCC([C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCC=CCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


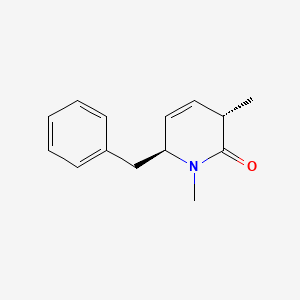
![Bis[10-(4-formylphenoxy)decyl] propanedioate](/img/structure/B14239083.png)
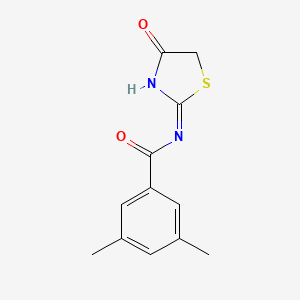
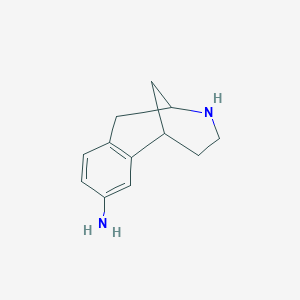
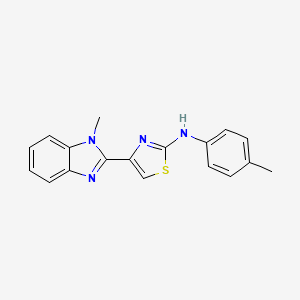

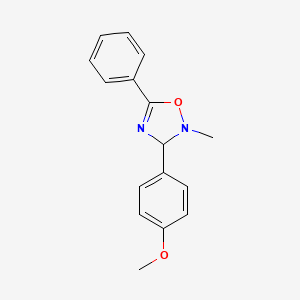
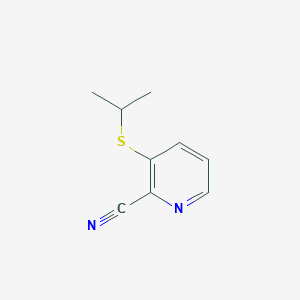
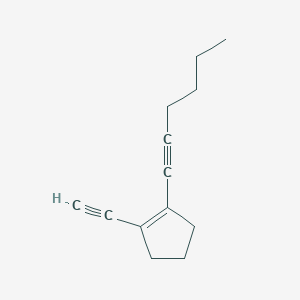
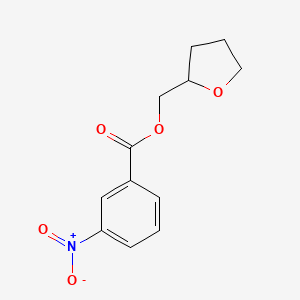


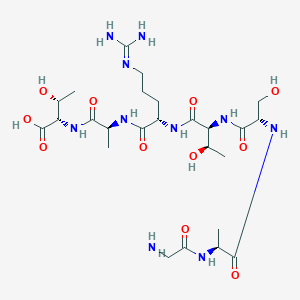
![2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}](/img/structure/B14239149.png)
